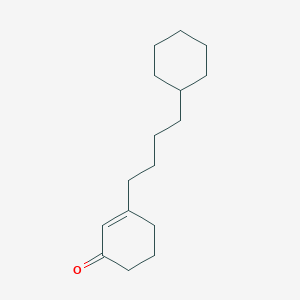
3-(4-Cyclohexylbutyl)cyclohex-2-EN-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Cyclohexylbutyl)cyclohex-2-EN-1-one is an organic compound that belongs to the class of cyclohexenones. Cyclohexenones are versatile intermediates used in the synthesis of various chemical products, including pharmaceuticals and fragrances . This compound is characterized by a cyclohexenone core with a cyclohexylbutyl substituent, making it a unique and valuable building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Several synthetic routes exist for the preparation of cyclohexenones, including 3-(4-Cyclohexylbutyl)cyclohex-2-EN-1-one. One common method involves the Birch reduction of anisole followed by acid hydrolysis . Another approach is the α-bromination of cyclohexanone followed by treatment with a base . Additionally, hydrolysis of 3-chloro cyclohexene followed by oxidation of the resulting cyclohexenol is another viable route .
Industrial Production Methods
Industrially, cyclohexenones are produced by the catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Cyclohexylbutyl)cyclohex-2-EN-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the enone to a saturated ketone or alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the α-position of the enone.
Common Reagents and Conditions
Common reagents used in these reactions include organocopper reagents for nucleophilic conjugate addition, Grignard reagents for 1,2-addition, and various oxidizing agents such as hydrogen peroxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or saturated ketones .
Scientific Research Applications
3-(4-Cyclohexylbutyl)cyclohex-2-EN-1-one has several scientific research applications:
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fragrances and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Cyclohexylbutyl)cyclohex-2-EN-1-one involves its reactivity as an enone. Enones are electrophilic and can undergo nucleophilic addition reactions. The compound can participate in Michael addition reactions with nucleophiles, such as enolates or silyl enol ethers . Additionally, it can undergo Diels-Alder reactions with electron-rich dienes .
Comparison with Similar Compounds
Similar Compounds
Cyclohex-2-en-1-one: A simpler enone with similar reactivity but lacking the cyclohexylbutyl substituent.
4-Cyclohexylbut-3-en-2-one: Another enone with a different substitution pattern.
2-Cyclohexen-1-one, 4-hydroxy-3,5,5-trimethyl-4-(3-oxo-1-butenyl)-: A more complex enone with additional functional groups.
Uniqueness
3-(4-Cyclohexylbutyl)cyclohex-2-EN-1-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The cyclohexylbutyl group provides steric hindrance and electronic effects that influence the compound’s behavior in chemical reactions.
Properties
CAS No. |
60439-09-0 |
|---|---|
Molecular Formula |
C16H26O |
Molecular Weight |
234.38 g/mol |
IUPAC Name |
3-(4-cyclohexylbutyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C16H26O/c17-16-12-6-11-15(13-16)10-5-4-9-14-7-2-1-3-8-14/h13-14H,1-12H2 |
InChI Key |
CHLHBEBZERLIQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCCCC2=CC(=O)CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















